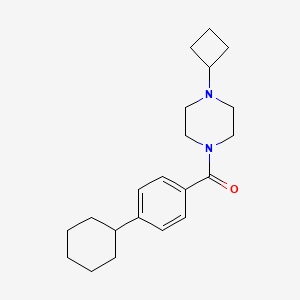
2-Bromo-4-iodothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-iodothiazole is a heterocyclic compound containing both bromine and iodine atoms attached to a thiazole ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodothiazole typically involves the halogenation of thiazole derivatives. One common method is the bromination of 2-iodothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in the presence of bases such as potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the reagent used, products can include azides, thiols, or other substituted thiazoles.
Coupling Products: Complex biaryl or heteroaryl compounds are typically formed through cross-coupling reactions.
Scientific Research Applications
2-Bromo-4-iodothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodothiazole depends on its application:
In Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.
In Material Science: The electronic properties of the thiazole ring, combined with the halogen atoms, contribute to its conductivity and stability in organic semiconductors.
Comparison with Similar Compounds
2-Bromo-4-chlorothiazole: Similar in structure but with chlorine instead of iodine, affecting its reactivity and applications.
2-Iodo-4-methylthiazole: Contains a methyl group instead of bromine, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-4-iodothiazole is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
41731-34-4 |
|---|---|
Molecular Formula |
C3HBrINS |
Molecular Weight |
289.92 g/mol |
IUPAC Name |
2-bromo-4-iodo-1,3-thiazole |
InChI |
InChI=1S/C3HBrINS/c4-3-6-2(5)1-7-3/h1H |
InChI Key |
VQHBOCRSEWMFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)





![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)







